molecular formula C6H8F3IO B13211711 2-(Iodomethyl)-4-(trifluoromethyl)oxolane

2-(Iodomethyl)-4-(trifluoromethyl)oxolane

Cat. No.: B13211711
M. Wt: 280.03 g/mol
InChI Key: XVNGJPIZTYOEFP-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-4-(trifluoromethyl)oxolane is a compound that features both an iodomethyl and a trifluoromethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where an oxolane derivative is treated with iodomethane and a trifluoromethylating agent under specific conditions . The reaction conditions often require the presence of a base and a solvent such as acetonitrile to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2-(Iodomethyl)-4-(trifluoromethyl)oxolane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-4-(trifluoromethyl)oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxirane derivatives, methyl-substituted oxolanes, and various substituted oxolanes depending on the nucleophile used .

Scientific Research Applications

2-(Iodomethyl)-4-(trifluoromethyl)oxolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Iodomethyl)-4-(trifluoromethyl)oxolane exerts its effects involves the interaction of its functional groups with molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity . These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Iodomethyl)-4-(trifluoromethyl)oxolane is unique due to the presence of both iodomethyl and trifluoromethyl groups on an oxolane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not commonly found in other compounds .

Properties

Molecular Formula

C6H8F3IO

Molecular Weight

280.03 g/mol

IUPAC Name

2-(iodomethyl)-4-(trifluoromethyl)oxolane

InChI

InChI=1S/C6H8F3IO/c7-6(8,9)4-1-5(2-10)11-3-4/h4-5H,1-3H2

InChI Key

XVNGJPIZTYOEFP-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1CI)C(F)(F)F

Origin of Product

United States

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